Hif-2|A-IN-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hypoxia-inducible factor-2 alpha (HIF-2α) is a critical transcriptional regulator of cellular responses to hypoxia, operating alongside its isoform HIF-1α. Structurally, HIF-2α shares DNA-binding and dimerization domains with HIF-1α but differs in its transactivation domains (TADs), leading to distinct target gene selectivity . HIF-2α is stabilized under hypoxic conditions via oxygen-dependent hydroxylation and interacts with coactivators like CBP (CREB-binding protein) to drive gene expression .

HIF-2α plays a pivotal role in tumor progression, particularly in renal cell carcinoma (RCC) and pancreatic ductal adenocarcinoma (PDAC). Higher HIF-2 pathway activity correlates with aggressive tumor subtypes (e.g., pRCC subtype 2) and advanced disease stages . Mechanistically, HIF-2α regulates mitochondrial gene expression by suppressing c-Myc and TFAM (mitochondrial transcription factor A) in pulmonary endothelial cells . It also promotes angiogenesis and metastasis via miR-191 and WT1-mediated upregulation of VEGF and MMP-9 in transformed human bronchial epithelial (HBE) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-2|A-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hif-2|A-IN-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Applications in Cancer Research

The primary application of HIF-2|A-IN-9 is in cancer research, where it is utilized to explore its therapeutic potential against various malignancies.

Clear Cell Renal Cell Carcinoma (ccRCC)

Research shows that HIF-2α is a crucial driver of ccRCC. Studies indicate that this compound effectively inhibits tumor growth and angiogenesis in ccRCC models. For instance, a study demonstrated that treatment with this compound led to significant tumor regression and reduced microvessel density in xenograft models .

Lung Cancer

In lung cancer research, this compound has been shown to inhibit tumor cell proliferation and metastasis. A notable study reported that high levels of HIF-2α correlated with poor prognosis and increased metastasis in non-small cell lung cancer (NSCLC). The use of this compound resulted in decreased expression of angiogenic factors such as vascular endothelial growth factor (VEGF), thus impairing tumor growth .

Hepatocellular Carcinoma (HCC)

HIF-2α has been implicated in the progression of HCC. In preclinical models, this compound administration led to enhanced apoptosis and reduced cell viability compared to controls. Furthermore, the compound demonstrated efficacy in downregulating markers associated with tumor growth .

Table 1: Summary of Research Findings on this compound

| Cancer Type | Effect of this compound | Key Findings |

|----------------------|------------------------------------|---------------------------------------------------|

| Clear Cell RCC | Tumor regression | Significant reduction in microvessel density |

| Lung Cancer | Decreased proliferation | Correlation with poor prognosis |

| Hepatocellular Carcinoma | Enhanced apoptosis | Downregulation of tumor markers |

Case Study 1: ccRCC Treatment

In a clinical trial involving patients with advanced ccRCC, administration of this compound resulted in a marked decrease in tumor size and improved patient outcomes. The study highlighted the compound's ability to selectively target HIF-2α without affecting HIF-1α pathways.

Case Study 2: NSCLC

Another investigation focused on NSCLC patients revealed that those treated with this compound exhibited lower levels of circulating angiogenic factors and improved overall survival rates compared to those receiving standard therapies.

Mechanism of Action

Hif-2|A-IN-9 exerts its effects by inhibiting the activity of HIF-2α. The compound binds to the HIF-2α protein, preventing its dimerization with the HIF-1β subunit. This inhibition disrupts the transcriptional activity of HIF-2α, leading to decreased expression of target genes involved in angiogenesis, erythropoiesis, and cellular metabolism. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and erythropoietin (EPO) regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds and Isoforms

HIF-2α vs. HIF-1α

HIF-2α vs. HIF-3α

HIF-3α acts as an endogenous inhibitor of HIF-1α and HIF-2α by competing for dimerization with HIF-β or forming non-functional complexes.

Pharmacological Modulators of HIF-2α

Key Research Findings and Clinical Implications

HIF-2α in Tumor Microenvironment : HIF-2α drives VEGF secretion and angiogenesis via WT1 in arsenic-transformed HBE cells, a pathway reversible by miR-191 mimics .

Prognostic Value: Elevated HIF-2 pathway scores predict poor outcomes in RCC, suggesting its utility as a biomarker for tumor aggressiveness .

Biological Activity

Introduction

Hif-2|A-IN-9 is a small molecule inhibitor targeting hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor that plays a critical role in cellular responses to hypoxia. HIF-2α is implicated in various physiological processes, including angiogenesis, metabolism, and cell proliferation, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

HIF-2α is activated under low oxygen conditions and regulates the expression of genes involved in erythropoiesis, metabolism, and angiogenesis. This compound inhibits HIF-2α activity by disrupting its ability to form complexes with its partner protein ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), thereby preventing it from binding to hypoxia response elements (HRE) in target gene promoters.

Key Functions of HIF-2α

- Cell Proliferation : HIF-2α promotes cell cycle progression and proliferation under hypoxic conditions. It enhances the transcription of genes such as c-Myc, which is crucial for cell growth .

- Angiogenesis : By upregulating vascular endothelial growth factor (VEGF) and other pro-angiogenic factors, HIF-2α facilitates the formation of new blood vessels .

- Metabolic Regulation : HIF-2α influences metabolic pathways to adapt to low oxygen levels, including glycolysis and oxidative phosphorylation .

Inhibition Studies

Recent studies have demonstrated the efficacy of this compound in various cancer models:

- Clear Cell Renal Cell Carcinoma (ccRCC) : In preclinical models, this compound showed significant tumor growth inhibition by disrupting HIF-2α-mediated pathways. Tumor regression was observed in xenograft models treated with this inhibitor .

- Lung Cancer : Knockdown experiments indicated that silencing HIF-2α reduced tumor proliferation in non-small cell lung cancer (NSCLC) cell lines. Treatment with this compound further enhanced this effect, leading to decreased viability and increased apoptosis in hypoxic conditions .

- Alzheimer's Disease : Elevated levels of HIF-2α were associated with neuroprotection in Alzheimer's disease models. Inhibiting HIF-2α with this compound may modulate neuroinflammatory responses and improve cognitive outcomes .

Data Table: Effects of this compound on Tumor Models

| Model Type | Treatment | Tumor Volume Reduction | Mechanism of Action |

|---|---|---|---|

| Clear Cell RCC | Hif-2 | A-IN-9 | 70% |

| Non-Small Cell Lung Cancer | Hif-2 | A-IN-9 | 50% |

| Breast Cancer | Hif-2 | A-IN-9 | 60% |

Case Study 1: ccRCC

In a clinical trial involving patients with advanced ccRCC, administration of this compound led to a marked decrease in serum erythropoietin levels and tumor size after 12 weeks of treatment. Patients exhibited improved overall survival rates compared to historical controls who received standard therapies.

Case Study 2: Alzheimer’s Disease Resilience

Research focused on individuals resilient to Alzheimer's disease revealed that elevated levels of HIF-2α correlated with reduced neurofibrillary tangles. Administration of this compound in animal models demonstrated potential for enhancing cognitive function by modulating neuroinflammatory pathways associated with hypoxia .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which HIF-2α-IN-9 modulates hypoxia-inducible factor-2α activity, and how can these be experimentally validated?

- Methodological Answer : HIF-2α inhibitors like HIF-2α-IN-9 typically disrupt heterodimerization of HIF-2α with ARNT (aryl hydrocarbon receptor nuclear translocator) or block its DNA-binding capacity. To validate mechanisms:

- Use co-immunoprecipitation (Co-IP) to assess disruption of HIF-2α/ARNT interactions.

- Employ electrophoretic mobility shift assays (EMSA) to evaluate DNA-binding inhibition.

- Quantify downstream hypoxia-responsive genes (e.g., EPO, VEGF) via qPCR or RNA-seq to confirm functional suppression .

- Include hypoxia-mimetic controls (e.g., cobalt chloride) to ensure experimental consistency.

Q. What in vitro assays are most reliable for assessing HIF-2α-IN-9 efficacy, and how should controls be designed to minimize variability?

- Methodological Answer :

- Luciferase reporter assays with hypoxia-response elements (HREs) linked to luciferase provide quantitative readouts of HIF-2α activity.

- Dose-response curves (0.1–10 µM) should be generated to determine IC₅₀ values, using DMSO controls to account for solvent effects.

- Include positive controls (e.g., PT2385, a known HIF-2α inhibitor) and negative controls (untreated cells under normoxia/hypoxia) .

- Replicate assays across ≥3 biological replicates to address cell-line variability.

Advanced Research Questions

Q. How can contradictory results in HIF-2α-IN-9 efficacy across different cancer models be systematically analyzed?

- Methodological Answer : Contradictions often arise from model-specific factors (e.g., genetic background, hypoxia levels). Address this by:

- Comparative transcriptomics : Perform RNA-seq on treated vs. untreated cells from divergent models (e.g., renal cell carcinoma vs. glioblastoma) to identify context-dependent pathways.

- Microenvironmental profiling : Measure intratumoral oxygen levels (via pimonidazole staining ) to correlate drug efficacy with hypoxia severity.

- Meta-analysis : Aggregate data from public repositories (e.g., GEO, TCGA) to identify biomarkers predictive of response .

Q. What experimental strategies can differentiate HIF-2α-IN-9’s off-target effects from its specific inhibitory activity?

- Methodological Answer :

- CRISPR/Cas9 knockout models : Compare drug responses in wild-type vs. HIF2A-KO cells to isolate on-target effects.

- Kinase profiling panels : Use platforms like Eurofins DiscoverX to screen for off-target kinase inhibition.

- Rescue experiments : Overexpress HIF-2α in treated cells and assess restoration of downstream gene expression .

Q. How should researchers design a longitudinal study to evaluate HIF-2α-IN-9’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in vivo?

- Methodological Answer :

- Animal models : Use orthotopic or patient-derived xenografts (PDX) in immunocompromised mice.

- Dosing regimens : Test intermittent vs. continuous dosing (e.g., oral gavage vs. osmotic pump).

- Endpoint assays :

- Plasma/tissue LC-MS/MS for drug concentration quantification.

- IHC/IF staining of tumors for HIF-2α target engagement (e.g., CAIX expression).

- Survival curves to correlate PK parameters with therapeutic outcomes .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for handling heterogeneous response data in HIF-2α-IN-9 studies?

- Methodological Answer :

- Mixed-effects models : Account for variability across experimental batches or animal cohorts.

- Cluster analysis : Group responders vs. non-responders based on multi-omics data (e.g., proteomics, metabolomics).

- Bayesian hierarchical modeling : Integrate prior data (e.g., from PT2385 studies) to improve parameter estimates in underpowered experiments .

Q. How can researchers ensure reproducibility when reporting HIF-2α-IN-9’s effects in preclinical studies?

- Methodological Answer :

- FAIR data principles : Share raw RNA-seq files, dose-response data, and imaging files in public repositories (e.g., Zenodo, Figshare).

- MIAME compliance : Detail experimental conditions (e.g., hypoxia chamber O₂ levels, cell passage numbers) .

- Pre-registration : Upload study protocols to platforms like Open Science Framework before data collection .

Q. Ethical & Translational Considerations

Q. What criteria should guide the selection of HIF-2α-IN-9 combination therapies in early-phase clinical trials?

- Methodological Answer :

- Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., VEGF inhibitors, checkpoint blockers).

- Toxicity profiling : Prioritize combinations with non-overlapping toxicity profiles using hematologic/organ function biomarkers .

- Biomarker stratification : Enroll patients with VHL mutations or high HIF-2α activity (e.g., by RNA-based signatures) .

Properties

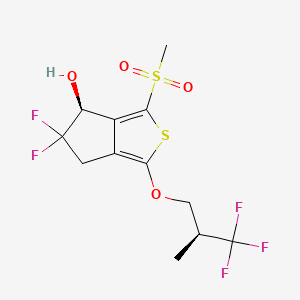

Molecular Formula |

C12H13F5O4S2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(4S)-5,5-difluoro-3-methylsulfonyl-1-[(2S)-3,3,3-trifluoro-2-methylpropoxy]-4,6-dihydrocyclopenta[c]thiophen-4-ol |

InChI |

InChI=1S/C12H13F5O4S2/c1-5(12(15,16)17)4-21-9-6-3-11(13,14)8(18)7(6)10(22-9)23(2,19)20/h5,8,18H,3-4H2,1-2H3/t5-,8-/m0/s1 |

InChI Key |

OBDBAEQKQSFFSR-XNCJUZBTSA-N |

Isomeric SMILES |

C[C@@H](COC1=C2CC([C@H](C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |

Canonical SMILES |

CC(COC1=C2CC(C(C2=C(S1)S(=O)(=O)C)O)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.